1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, (3s)-1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1h-imidazol-1-yl)phenoxy]piperidine, has been found to interact with nitric oxide synthase, inducible .
Result of Action
Structurally similar compounds have been found to have anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways. Additionally, this compound has been found to modulate the activity of glutamate receptors, specifically the AMPA receptor, by binding allosterically to its subunits .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This compound also impacts gene expression by modulating transcription factors and signaling molecules involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it activates AMPA receptors by binding to their subunits, which enhances synaptic transmission . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process affects metabolic flux and the levels of metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological effects. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain tissues, affecting its localization and activity. The distribution pattern of this compound determines its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The precise localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c16-11-12-3-4-13(11)6-8-1-2-9-10(5-8)15-7-14-9/h1-5H,6-7H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWXIXGERSIQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171440 | |
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-60-5 | |
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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